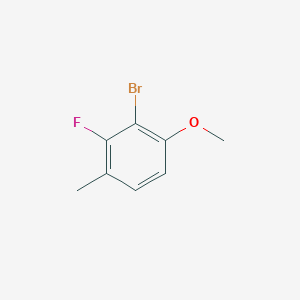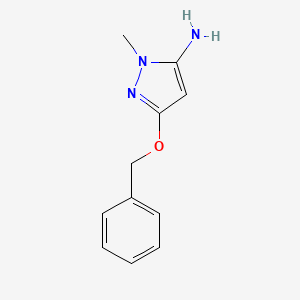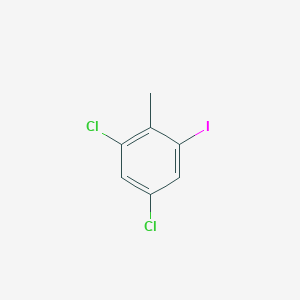![molecular formula C13H16N4OS B6336069 1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1417825-11-6](/img/structure/B6336069.png)
1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a piperazine derivative . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazine derivatives, including “this compound”, can be analyzed using various techniques such as density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse and can include cyclization, aza-Michael addition, and reactions with sulfonium salts .作用機序
Target of Action
It is structurally similar to urapidil , a drug used for the treatment of essential hypertension and hypertensive emergencies . Urapidil is known to act as an α-blocker and a 5HT-1A receptor agonist . Therefore, it is plausible that 1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine may interact with similar targets.
Mode of Action
Urapidil lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Based on its potential similarity to urapidil, it may be involved in the regulation of blood pressure through the inhibition of α-adrenergic receptors and activation of 5ht-1a receptors .
Pharmacokinetics
The compound’s solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability.
Result of Action
Based on its potential similarity to urapidil, it may result in the lowering of peripheral and central blood pressure .
Action Environment
The compound’s stability in air suggests that it may be stable under normal environmental conditions.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the human α1β2γ2 GABAA receptor, which is involved in neurotransmission . Additionally, it interacts with various enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway . It influences cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function. For instance, in glioblastoma and cervix cancer cells, it upregulates apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, thereby promoting cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the human α1β2γ2 GABAA receptor, inhibiting its activity . This binding interaction alters the receptor’s conformation, leading to changes in ion flow and neurotransmission. Additionally, the compound’s interaction with enzymes involved in apoptosis results in the activation of caspase-3 and caspase-9, which are critical for the execution of apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound maintains its apoptotic effects over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window. Threshold effects have been observed, where doses below a certain level do not produce significant biological effects, while doses above this threshold lead to pronounced cellular responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit the activity of specific enzymes involved in neurotransmitter metabolism, leading to changes in metabolite levels . Additionally, it affects the activity of enzymes involved in apoptosis, further influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by its solubility and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular processes . Additionally, it can be transported to the mitochondria, where it exerts its apoptotic effects by interacting with mitochondrial proteins . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
特性
IUPAC Name |
3-(3-methoxyphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-18-11-4-2-3-10(9-11)12-15-13(19-16-12)17-7-5-14-6-8-17/h2-4,9,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTBPSZNMYIMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC(=N2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)





![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)


![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)
![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)



